3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[3-oxo-3-(3-pyridazin-3-yloxypyrrolidin-1-yl)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-18(23-10-7-14(12-23)27-17-6-3-9-21-22-17)8-11-24-13-20-16-5-2-1-4-15(16)19(24)26/h1-6,9,13-14H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSLODFNWJBXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one (CAS Number: 2034433-90-2) is a quinazolinone derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 365.4 g/mol. The structural complexity of this compound contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 2034433-90-2 |
Antimicrobial Activity
Quinazolinone derivatives are known for their antimicrobial properties. Recent studies have shown that compounds similar to This compound exhibit significant activity against various bacterial strains.
-
Case Study: Antibacterial Efficacy
- A study evaluated the antibacterial activity of several quinazolinone derivatives, revealing that certain substitutions enhance efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of electron-donating groups on the phenyl ring was found to improve activity significantly.
- Antifungal Properties
Anticancer Activity
The anticancer potential of quinazolinone derivatives is particularly noteworthy. Compounds with structural similarities to This compound have been investigated for their ability to inhibit cancer cell proliferation.
- Cell Proliferation Inhibition
- Mechanism of Action
Antioxidant Activity
Antioxidant properties are another important aspect of the biological activity of quinazolinones.
- Radical Scavenging Activity
- Structure-Antioxidant Activity Relationship
Scientific Research Applications
The compound features a quinazolinone core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various receptors and enzymes. The presence of the pyridazin-3-yloxy and pyrrolidin-1-yl groups enhances its potential for biological interactions.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival.
Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of quinazolinone, similar to the compound , showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Metabolic Disorders
The compound's potential as a therapeutic agent for metabolic disorders such as obesity and diabetes has been explored. Pyridazinone derivatives have been identified as thyroid hormone analogs, which may help regulate metabolic processes.
Case Study: Thyroid Hormone Modulation
In a clinical trial involving thyroid hormone receptor ligands, compounds structurally related to 3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one demonstrated efficacy in improving metabolic parameters in patients with hypothyroidism .
Neurological Disorders
Research into the neuroprotective effects of quinazolinones suggests that this class of compounds may have applications in treating neurological disorders such as Alzheimer's disease.
Case Study: Neuroprotection Mechanism
In vitro studies showed that certain quinazolinone derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating their potential use as neuroprotective agents .
Comparison with Similar Compounds
BG1189 and BG1190 (Efflux Pump Inhibitors)
- Structure: BG1189 (3-[3-(dimethylamino)propyl]-6-nitroquinazolin-4(3H)-one) and BG1190 (6-nitro-3-[2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one) feature nitro groups at position 6 and aliphatic amine substituents.
- Activity : Both compounds enhance chloramphenicol activity against Gram-negative bacteria by inhibiting efflux pumps. BG1189 and BG1190 lack the pyridazine moiety present in the target compound, suggesting that the pyridazin-3-yloxy group may confer distinct selectivity or potency .
Triazole-Quinazolinone Hybrids
- Structure: 3-alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one derivatives combine triazole and quinazolinone motifs.
- Activity: These hybrids exhibit antimicrobial and anticancer properties due to synergistic effects between the triazole (hydrogen-bonding capability) and quinazolinone (enzyme inhibition) moieties. The target compound’s pyrrolidine-pyridazine substituent may offer different steric or electronic interactions compared to triazoles .
2-(4-{[3-(1-Pyrrolidinyl)propyl]oxy}phenyl)-quinazolin-4(3H)-one (Histamine H3 Receptor Ligand)
- Structure: This compound has a pyrrolidinylpropyloxy-phenyl group at position 2 of the quinazolinone core.
- Activity : It acts as a potent histamine H3 receptor radioligand. The phenyl group contrasts with the pyridazine in the target compound, indicating that heteroaromatic substituents (pyridazine vs. phenyl) modulate receptor selectivity .
Idelalisib (FDA-Approved Kinase Inhibitor)
- Structure: 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]quinazolin-4(3H)-one.
- Activity: Idelalisib targets PI3Kδ in B-cell malignancies. Its purine-aminopropyl substituent and fluorine atom contribute to kinase binding, whereas the target compound’s pyridazine-pyrrolidine group may favor different targets (e.g., bacterial efflux pumps or histamine receptors) .
Key Structural and Pharmacological Insights
Substituent Impact :
- Aliphatic amines (e.g., BG1189) and heteroaromatic groups (e.g., pyridazine in the target compound) influence solubility and target engagement. Pyridazine’s electron-deficient nature may enhance interactions with polar residues in enzymes or receptors .
- Bulky substituents (e.g., purine in Idelalisib) improve selectivity for kinase active sites, while smaller groups (e.g., nitro in BG1189) favor bacterial efflux pump binding .
Enzyme Inhibition :
- S-substituted 2-mercaptoquinazolin-4(3H)-ones with aliphatic thioethers (KI: 6.4–14.2 nM for hCA II) outperform benzylthio derivatives (KI: 66.5–173.4 nM) . This suggests that the target compound’s pyridazine-pyrrolidine substituent may similarly enhance inhibitory potency compared to aromatic groups.
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization of the quinazolinone core, analogous to methods used for triazole hybrids (Cu-catalyzed click chemistry) or pyrrolidinylpropyloxy derivatives (condensation and oxidation) .
Q & A
Basic Research Questions
Q. What are the conventional and alternative synthetic routes for 3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one, and what are their limitations?
- Answer : The compound can be synthesized via alkylation of quinazolin-4(3H)-one with intermediates like 3-halo-1-phenylpropan-1-one, as demonstrated in quinazolinone derivatives . Alternative methods employ copper-catalyzed reactions using DMPA as a one-carbon source, though these often require metal catalysts and generate intermediates that complicate purification . Drawbacks include long reaction times and challenges in isolating pyrrolidin-1-ylpropyl intermediates. For analogous compounds, hydrogenation of diazetidinone derivatives has been used to optimize yields, but scalability remains an issue .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Advanced spectroscopic techniques are critical. For similar quinazolinone derivatives, and confirm proton and carbon environments (e.g., δ 197.43 ppm for carbonyl groups) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at 363.1817) . Purity is assessed via HPLC, while X-ray crystallography may resolve stereochemistry in chiral pyrrolidine/pyridazine moieties .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : While specific hazard data for this compound is limited, structurally related quinazolinones (e.g., 3-amino-2-phenoxymethyl derivatives) warrant precautions due to potential skin/eye irritation and toxicity upon inhalation or ingestion . Use PPE (gloves, goggles), conduct reactions in fume hoods, and follow GHS guidelines for "Warning" classifications (H303/H313/H333) .
Advanced Research Questions
Q. How do structural modifications to the quinazolin-4(3H)-one core and pyrrolidin-1-ylpropyl side chain influence bioactivity?
- Answer : Substituents on the quinazolinone ring (e.g., electron-withdrawing groups) enhance binding to targets like mPGES-1, a pro-inflammatory enzyme . The pyridazin-3-yloxy group in the pyrrolidine side chain may improve solubility and hydrogen-bond interactions, as seen in kinase inhibitors . For example, 2-aryl-substituted quinazolinones show IC values <1 µM against mPGES-1 due to optimized π-π stacking .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Answer : Discrepancies often arise from assay conditions (e.g., cell lines, enzyme sources). For antifungal activity, 2-phenylmethyl-3-(3-trifluoromethylphenyl)-quinazolin-4(3H)-one showed variable efficacy against Rhizoctonia solani vs. Fusarium oxysporum due to differences in fungal membrane permeability . Standardized bioassays (e.g., MIC determinations) and molecular docking to compare binding modes (e.g., using COX-2/mPGES-1 homology models) can clarify mechanisms .
Q. How can reaction conditions be optimized to improve yield and reduce metal catalyst reliance?
- Answer : Transitioning to organocatalytic methods (e.g., using DMPA as a one-carbon source) avoids copper residues . Microwave-assisted synthesis reduces reaction times from hours to minutes for similar quinazolinones . For intermediates like 3-(pyridazin-3-yloxy)pyrrolidine, flow chemistry enhances reproducibility and scalability .
Methodological Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?
- Answer : Prioritize cell-free mPGES-1 inhibition assays using recombinant enzyme and LC-MS/MS to quantify PGE reduction . Secondary assays in LPS-stimulated macrophages (e.g., RAW 264.7) validate cellular activity while avoiding COX-2 off-target effects . IC values <10 µM indicate promising candidates for in vivo models.
Q. How can computational tools guide the design of derivatives with improved pharmacokinetics?
- Answer : Molecular dynamics simulations predict binding stability to targets like mPGES-1 . ADMET prediction software (e.g., SwissADME) optimizes logP (target: 2–3) and polar surface area (≤140 Å) for blood-brain barrier penetration or oral bioavailability . QSAR models linking pyrrolidine substituents to antifungal EC values can prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
